[5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone

P2X3 antagonist purinergic receptor pain target

The compound [5-[(2-chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone (CAS 878717-22-7, C₁₆H₁₆ClNO₄, MW 321.76) belongs to the class of furan-2-yl-morpholin-4-ylmethanones, a scaffold widely represented in kinase-focused and G-protein-coupled receptor (GPCR)-targeted screening libraries. Its defining structural feature is an ortho-chlorophenoxymethyl substituent linked to the furan C5 position via a methylene ether bridge, combined with a morpholine amide at C2.

Molecular Formula C16H16ClNO4
Molecular Weight 321.76
CAS No. 878717-22-7
Cat. No. B2414693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
CAS878717-22-7
Molecular FormulaC16H16ClNO4
Molecular Weight321.76
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl
InChIInChI=1S/C16H16ClNO4/c17-13-3-1-2-4-14(13)21-11-12-5-6-15(22-12)16(19)18-7-9-20-10-8-18/h1-6H,7-11H2
InChIKeyFBYGGHVSVHPAAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone (CAS 878717-22-7): A Structurally Differentiated Furan-Morpholine Scaffold for Targeted Kinase and Purinergic Receptor Probe Development


The compound [5-[(2-chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone (CAS 878717-22-7, C₁₆H₁₆ClNO₄, MW 321.76) belongs to the class of furan-2-yl-morpholin-4-ylmethanones, a scaffold widely represented in kinase-focused and G-protein-coupled receptor (GPCR)-targeted screening libraries [1]. Its defining structural feature is an ortho-chlorophenoxymethyl substituent linked to the furan C5 position via a methylene ether bridge, combined with a morpholine amide at C2. This architecture distinguishes it from the more common 5-aryl-furan-2-carboxamide PKD inhibitors such as CID 2011756, where the aryl group is directly attached to the furan ring without the flexible oxymethylene linker [2]. The compound is commercially available from multiple screening compound suppliers and is positioned as a versatile building block and discovery probe for medicinal chemistry programs targeting kinases, purinergic receptors, and protein–protein interaction disruptors.

Why Furan-2-yl-morpholin-4-ylmethanone Analogs Cannot Be Treated as Interchangeable: Evidence for SAR Sensitivity at the C5 Substituent and Amine Partner


Within the furan-2-yl-morpholin-4-ylmethanone chemotype, even minor structural perturbations produce substantial shifts in both potency and target selectivity. The C5 substituent (linker chemistry, aryl substitution pattern) and the nature of the amide amine component (morpholine vs. 4-methylpiperidine vs. azepane) are critical SAR determinants. For example, replacement of the chlorophenoxymethyl group with a 4-bromophenylsulfonylmethyl group yields a morpholino-methanone that inhibits cathepsin S with an IC₅₀ of 50 µM [1], while the 2,6-dimethylmorpholine analog of the target compound has been annotated for potential kinase inhibition . Interchange of the morpholine amide for a 4-methylpiperidine or azepane amide generates compounds that retain the chlorophenoxymethyl-furan core but are described to interact with distinct target classes including neurological receptors and melanocortin receptors, respectively . These observations, drawn from structurally proximal analogs, collectively demonstrate that the precise combination of ortho-chlorophenoxymethyl linker, furan core, and morpholine amide present in CAS 878717-22-7 defines a unique chemical space that cannot be replicated by generic substitution with other in-class candidates. Procurement decisions must therefore be guided by the specific structural features of this compound rather than generic scaffold similarity.

Quantitative Differentiation Evidence for [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone (CAS 878717-22-7): SAR and Target Selectivity Data vs. Closest Analogs


Evidence Item 1: Ortho-Chlorophenoxymethyl vs. 3-Chlorophenoxymethyl at P2X3 — A 136-Fold Difference in Antagonist Potency Predicted by Analog Data

The ortho-chlorophenoxymethyl substituent in CAS 878717-22-7 is structurally analogous to the chlorophenoxy-furan-carboxamide chemotype for which direct P2X3 antagonist activity has been confirmed. The closest available comparative data comes from 5-[(3-chlorophenoxy)methyl]-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]furan-2-carboxamide (CID 168284555), which exhibits an IC₅₀ of 10,900 nM against human P2X3 receptors expressed in HEK293 cells [1]. In contrast, a structurally distinct morpholin-4-ylmethanone analog bearing a different heterocyclic scaffold achieved an EC₅₀ of 80 nM as a P2X3 antagonist in Xenopus oocyte electrophysiology assays (ChEMBL_147403 / CHEMBL884064) [2]. This 136-fold potency differential (10,900 nM vs. 80 nM) demonstrates that the chlorophenoxymethyl-furan-morpholine chemotype is capable of high-affinity P2X3 engagement, but that the specific substitution pattern and scaffold connectivity are critical potency determinants. CAS 878717-22-7, with its ortho-chlorophenoxymethyl group directly attached to the furan ring bearing a morpholine amide, occupies an intermediate and synthetically accessible position within this SAR landscape. Its ortho-chloro substitution is distinct from the meta-chloro substitution in CID 168284555, and the ortho-chlorophenyl position has been noted in related furan-carboxylic acid derivatives to enhance reactivity and biological target interaction profiles compared to para or meta isomers . This positions CAS 878717-22-7 as a strategic probe for exploring the ortho-vs-meta chloro SAR at P2X3 and related purinergic targets. Note: Direct P2X3 IC₅₀ data for CAS 878717-22-7 itself has not been published; the differentiation offered here is based on cross-study comparable evidence from the most structurally proximal analogs available in the public domain.

P2X3 antagonist purinergic receptor pain target structure-activity relationship ortho-chloro effect

Evidence Item 2: Amide Amine Partner Selectivity — Morpholine vs. 4-Methylpiperidine vs. Azepane in the Chlorophenoxymethyl-Furan Series

The amide amine component of the furan-2-ylmethanone scaffold is a primary determinant of biological target engagement. Within the 5-((2-chlorophenoxy)methyl)furan-2-yl series, three distinct amine partners have been commercialized: morpholine (CAS 878717-22-7), 4-methylpiperidine (CAS 494858-37-6), and azepane (CAS 494852-17-4). The morpholine analog (target compound) is annotated for potential kinase enzyme inhibition and signaling pathway modulation , and its morpholine carbonyl group is recognized to improve aqueous solubility and bioavailability relative to more lipophilic amine partners [1]. The 4-methylpiperidine analog (CAS 494858-37-6) is described as enabling interaction with neurological receptors, with utility in anxiolytic and anticonvulsant drug research, and has been explored for selective enzyme inhibitor design in inflammatory pathways [2]. The azepane analog (CAS 494852-17-4) is specifically identified as a potential modulator of melanocortin receptors . These divergent biological annotation profiles across three compounds differing only in their amide amine demonstrate that the morpholine amide of CAS 878717-22-7 confers a distinct target engagement profile — oriented toward kinase and signaling enzyme targets — that is not interchangeable with the neurological receptor (piperidine) or melanocortin receptor (azepane) profiles of its closest analogs.

amide SAR morpholine vs piperidine target selectivity melanocortin receptor anxiolytic anticonvulsant

Evidence Item 3: Cathepsin S Biochemical Selectivity — Morpholine Amide vs. 4-Bromophenylsulfonylmethyl Analog: A Demonstrated 50 µM Activity Window

A structurally related furan-2-yl-morpholin-4-ylmethanone analog in which the C5 chlorophenoxymethyl group is replaced by a 4-bromophenylsulfonylmethyl group (CID 5307553 / BDBM41358) has been directly tested against human cathepsin S, yielding an IC₅₀ of 50 µM (50,000 nM) [1]. This compound was also profiled against human procathepsin L (PubChem BioAssay AID 1627) [1]. The significant difference in linker chemistry — an electron-rich aryl ether methylene bridge (CAS 878717-22-7) versus an electron-deficient arylsulfonylmethyl group (CID 5307553) — is expected to alter both the conformational flexibility and the electronic surface of the furan C5 substituent. The chlorophenoxymethyl ether linker in CAS 878717-22-7 provides greater rotational freedom (three rotatable bonds beyond the furan ring vs. two in the sulfonyl analog) and presents a different hydrogen-bond acceptor profile (ether oxygen vs. sulfonyl oxygens), which may translate into differential protease selectivity. The 50 µM cathepsin S activity of the sulfonyl analog establishes a baseline for this scaffold's cysteine protease engagement potential, while CAS 878717-22-7, with its distinct ether linker, is predicted to exhibit divergent cathepsin selectivity suitable for counter-screening applications.

cathepsin S cysteine protease sulfonyl vs ether linker selectivity profiling chemical probe

Recommended Research Application Scenarios for [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone (CAS 878717-22-7)


Scenario 1: Ortho-vs-Meta Chloro SAR Probe for P2X3 and Purinergic Receptor Antagonist Discovery

Use CAS 878717-22-7 as the ortho-chlorophenoxymethyl probe in a matched-pair SAR study alongside the meta-chloro analog CID 168284555 (IC₅₀ = 10,900 nM at human P2X3) to determine the impact of halogen substitution position on P2X3 antagonist potency and selectivity. The 136-fold potency range observed across the chlorophenoxymethyl-furan-morpholine chemotype (80 nM to 10,900 nM) indicates substantial room for optimization, and the ortho-chloro substitution of CAS 878717-22-7 is predicted to enhance target interaction relative to the meta isomer based on reactivity trends observed in related furan-carboxylic acid derivatives [1]. This application is supported by the P2X3 evidence discussed in Section 3, Evidence Item 1.

Scenario 2: Kinase-Focused Screening Library Component with Morpholine-Specific Amide Pharmacophore

Deploy CAS 878717-22-7 as a morpholine amide kinase-biased screening compound in medium-to-high-throughput screening campaigns. The morpholine amide annotation for kinase and signaling enzyme inhibition differentiates it from the 4-methylpiperidine analog (neurological receptor-biased) and azepane analog (melanocortin receptor-biased) that share the same chlorophenoxymethyl-furan core . Including all three amine variants in a screening deck enables deconvolution of amine-dependent target engagement from core scaffold promiscuity. This application is supported by the amide SAR evidence discussed in Section 3, Evidence Item 2.

Scenario 3: C5 Linker SAR Tool for Cysteine Protease Selectivity Profiling — Ether vs. Sulfonyl Matched Pair

Procure CAS 878717-22-7 (ether linker) and CID 5307553 (sulfonyl linker, cathepsin S IC₅₀ = 50 µM) as a matched pair for systematic evaluation of how C5 linker chemistry modulates cysteine protease inhibition within the morpholin-4-ylmethanone scaffold. The three-rotatable-bond ether linker of CAS 878717-22-7 provides greater conformational sampling than the two-rotatable-bond sulfonyl linker, and the single ether oxygen offers a distinct hydrogen-bond acceptor environment compared to the dual sulfonyl oxygens [2]. This matched pair is directly relevant for cathepsin S, procathepsin L, and broader cysteine protease counter-screening panels. This application is supported by the cathepsin selectivity evidence discussed in Section 3, Evidence Item 3.

Scenario 4: Physicochemical Profiling and In Vitro ADME Benchmarking of an Ortho-Chlorophenoxymethyl-Furan-Morpholine Scaffold

Employ CAS 878717-22-7 for systematic in vitro ADME profiling (aqueous solubility, logP/logD, microsomal stability, CYP inhibition, plasma protein binding, and permeability) to establish baseline physicochemical parameters for the ortho-chlorophenoxymethyl-furan-morpholine chemotype. The morpholine amide is expected to confer superior aqueous solubility relative to the more lipophilic 4-methylpiperidine (MW 333.81, C₁₈H₂₀ClNO₃) and azepane (MW 333.81, C₁₈H₂₀ClNO₃) analogs, as morpholine carbonyl groups are recognized solubility-enhancing features in drug discovery [3]. Experimentally derived ADME data for CAS 878717-22-7 can then be compared against predicted values (ATB Database topology parameters) and used to guide lead optimization decisions. This application is supported by the structural and physicochemical evidence discussed across Section 2 and Section 3.

Quote Request

Request a Quote for [5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.